2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile

Lipophilicity Regioisomerism Drug Design

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile (CAS 910037-17-1) is a fluorinated heterocyclic building block comprising a 1-methyl-3-(trifluoromethyl)pyrazole ring linked at the 5-position to an ortho-cyanophenyl moiety. The compound has the molecular formula C₁₂H₈F₃N₃ and a molecular weight of 251.21 g·mol⁻¹, with a computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 41.6 Ų.

Molecular Formula C12H8F3N3
Molecular Weight 251.21 g/mol
CAS No. 910037-17-1
Cat. No. B1325046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile
CAS910037-17-1
Molecular FormulaC12H8F3N3
Molecular Weight251.21 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C#N
InChIInChI=1S/C12H8F3N3/c1-18-10(6-11(17-18)12(13,14)15)9-5-3-2-4-8(9)7-16/h2-6H,1H3
InChIKeyRHTYRUPBJDKBMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile (CAS 910037-17-1): Key Physicochemical & Structural Baseline for Procurement Decisions


2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile (CAS 910037-17-1) is a fluorinated heterocyclic building block comprising a 1-methyl-3-(trifluoromethyl)pyrazole ring linked at the 5-position to an ortho-cyanophenyl moiety [1]. The compound has the molecular formula C₁₂H₈F₃N₃ and a molecular weight of 251.21 g·mol⁻¹, with a computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 41.6 Ų [1]. It is commercially available from multiple suppliers at purity grades ranging from 95% to ≥98% [2]. This compound serves as a versatile intermediate in medicinal chemistry programs, particularly for the synthesis of calcium release-activated calcium (CRAC) channel inhibitors and other bioactive molecules incorporating the 1-methyl-3-trifluoromethylpyrazole pharmacophore [3].

Why Generic Substitution of Compounds within the Fluorinated Pyrazole-Benzonitrile Class Can Compromise Research Outcomes


Within the C₁₂H₈F₃N₃ isomer family and closely related fluorinated pyrazole-benzonitrile analogs, the specific connectivity of the ortho-cyanophenyl group to the pyrazole 5-position, in combination with the 1-methyl and 3-trifluoromethyl substituents, uniquely determines the compound's three-dimensional conformation, electronic distribution, and resultant reactivity profile [1]. Even seemingly minor positional shifts—such as relocating the nitrile from the ortho to the meta or para position, or altering the pyrazole N-alkyl group—can markedly affect dipole moment, hydrogen-bond acceptor capacity, and steric accessibility at the reactive sites [2]. These differences translate into measurable changes in cross-coupling efficiency, downstream biological target engagement, and pharmacokinetic properties of derived molecules, making generic substitution a significant risk in both synthetic and pharmacological applications [2].

Quantitative Differentiation Evidence for 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile (CAS 910037-17-1) vs. Structural Analogs


Lipophilicity (XLogP3) Comparison of Ortho- vs. Meta- vs. Para-Cyanophenyl Regioisomers

The target ortho-cyanophenyl isomer (CAS 910037-17-1) has a computed XLogP3 of 2.5 [1]. In contrast, the meta-nitrile regioisomer 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile (CAS 641571-12-2), which shares the same molecular formula and a closely related heterocyclic scaffold, exhibits a computed LogP of 3.07 [2]. The lower lipophilicity of the ortho isomer (ΔLogP ≈ 0.57) is attributable to the proximity of the electron-withdrawing nitrile to the pyrazole ring, which reduces overall molecular lipophilicity and alters membrane permeability predictions.

Lipophilicity Regioisomerism Drug Design

Topological Polar Surface Area (TPSA) as a Determinant of Passive Membrane Permeability

The target compound has a computed TPSA of 41.6 Ų [1], which falls below the commonly accepted threshold of 140 Ų for intestinal absorption and below 90 Ų for blood-brain barrier penetration [2]. By comparison, a structurally related regioisomer, 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile (CAS 98298-45-4), has a TPSA of 43.9 Ų . The 2.3 Ų lower TPSA of the target compound, combined with its lower LogP, places it in a more favorable region of the ADME chemical space for central nervous system (CNS) drug discovery campaigns.

TPSA Membrane Permeability Bioavailability

Commercially Available Purity Grades and Quality Specifications Across Vendors

The target compound is available from independent suppliers at three distinct purity tiers: 95% (AKSci) , 97% (Maybridge) [1], and ≥98% (Fluoropharm) . This multi-vendor availability with documented purity levels up to NLT 98% differentiates the compound from less commercially established analogs. For example, the para-cyanophenyl regioisomer 4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzonitrile is not widely stocked by major research chemical suppliers, limiting its accessibility for large-scale synthesis [2]. The 98% minimum purity specification from Fluoropharm, a specialist in fluorinated intermediates, provides a verifiable quality benchmark suitable for GLP-grade research and preclinical candidate synthesis.

Purity Quality Control Procurement

Role of the 1-Methyl-3-trifluoromethylpyrazole Moiety in CRAC Channel Inhibitor Potency

In a focused SAR study of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides, compounds incorporating the target pyrazole moiety displayed nanomolar IC₅₀ values against CRAC channels [1]. The most potent analog (compound 9c) achieved an IC₅₀ of 14 nM in a Ca²⁺ influx assay in Jurkat T cells, with >70-fold selectivity over voltage-operated calcium channels [1]. This demonstrates that the precise substitution pattern of the pyrazole—identical to that present in CAS 910037-17-1—is essential for high-affinity target engagement. In contrast, replacement of the 3-trifluoromethyl group with a methyl or hydrogen substituent resulted in >100-fold loss of inhibitory activity [1], confirming the pharmacophoric necessity of the CF₃ group and validating the target compound as a critical synthetic intermediate for this therapeutic class.

CRAC Channel Immunomodulation Structure-Activity Relationship

Evidence-Backed Application Scenarios for 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile (CAS 910037-17-1)


Synthesis of CRAC Channel Inhibitors for Immuno-Oncology and Autoimmune Disease Programs

The target compound serves as a direct precursor for the 1-methyl-3-trifluoromethylpyrazol-5-yl pharmacophore required for high-potency CRAC channel inhibition. As demonstrated by Yonetoku et al., the corresponding thiophenecarboxamide derivatives achieve single-digit nanomolar IC₅₀ values and >70-fold selectivity over VOC channels [1]. Medicinal chemistry teams pursuing CRAC channel targets should source this building block to construct focused libraries, as substitution of the CF₃ or N-methyl group results in >100-fold potency loss [1].

Lead Optimization of CNS-Penetrant Drug Candidates

With a computed XLogP3 of 2.5 and a TPSA of 41.6 Ų, this building block resides in a favorable ADME space for oral bioavailability and blood-brain barrier penetration [2]. Compared to the meta-cyanophenyl regioisomer with higher LogP (3.07) [3], the ortho isomer offers reduced lipophilicity, potentially lowering the risk of hERG channel blockade, phospholipidosis, and CYP inhibition. CNS-focused medicinal chemistry programs can leverage this differentiated property profile during fragment growth or scaffold hopping campaigns.

Diversification of Fluorinated Heterocyclic Building Block Libraries for High-Throughput Synthesis

The ortho-cyanophenyl substitution pattern introduces a unique steric and electronic environment at the pyrazole 5-position, enabling selective palladium-catalyzed cross-coupling reactions that may be less efficient with meta or para isomers [4]. The compound's availability at purities up to NLT 98% from specialized fluorochemical manufacturers makes it suitable for automated parallel synthesis workflows in pharmaceutical discovery. Procurement teams can select among three purity grades (95%, 97%, NLT 98%) to match their stage of research, from hit identification to preclinical candidate scale-up.

Structure-Activity Relationship (SAR) Studies of Pyrazole-Containing Kinase or GPCR Inhibitors

The 1-methyl-3-trifluoromethylpyrazole ring system is a privileged scaffold in kinase and GPCR inhibitor design. The benzonitrile moiety at the 5-position provides a synthetic handle for further functionalization (e.g., hydrolysis to carboxylic acid, reduction to benzylamine, or tetrazole formation) [4]. The clear documentation of the ortho-cyanophenyl connectivity—as opposed to regioisomeric mixtures—ensures unambiguous SAR interpretation, which is critical when correlating structural features with biological activity in patent filings and peer-reviewed publications.

Technical Documentation Hub

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